molecular formula C13H19N3O3 B11794851 1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid

1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid

Cat. No.: B11794851
M. Wt: 265.31 g/mol
InChI Key: CNSYPWXLPJYRMD-UHFFFAOYSA-N
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Description

1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Cyclohexen-1-one, 4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-
  • 2-Cyclohexen-1-one, 3,5,5-trimethyl-4-(3-oxobutyl)-
  • 4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde

Comparison: 1-(1,4,5-Trimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-3-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

1-(1,4,5-trimethyl-6-oxopyrimidin-2-yl)piperidine-3-carboxylic acid

InChI

InChI=1S/C13H19N3O3/c1-8-9(2)14-13(15(3)11(8)17)16-6-4-5-10(7-16)12(18)19/h10H,4-7H2,1-3H3,(H,18,19)

InChI Key

CNSYPWXLPJYRMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N(C1=O)C)N2CCCC(C2)C(=O)O)C

Origin of Product

United States

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